![molecular formula C24H21N5O3S B2914278 3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866812-70-6](/img/structure/B2914278.png)
3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a triazolo[1,5-a]quinazolin-5-amine, a sulfonyl group attached to a dimethylphenyl group, and a methoxyphenyl group .
Molecular Structure Analysis
The molecule contains a fused ring system, which likely contributes to its stability. The presence of nitrogen in the ring system can also contribute to its reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in nucleophilic substitution reactions and can act as ligands in coordination chemistry .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Research has been conducted on the synthesis of triazoloquinazolinium betaines and related molecular rearrangements, providing insight into the structural and molecular composition of similar compounds through reactions such as treating thiosemicarbazides with dicyclohexylcarbodiimide (DCC) and exploring the crystal and molecular structures via X-ray crystallography (Crabb et al., 1999). Additionally, the synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities have been explored, highlighting the potential of these compounds in developing antimicrobial agents (Bektaş et al., 2007).
Antimicrobial and Anticancer Activities
Novel triazoloquinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. Some of these compounds demonstrated significant activities against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007). Furthermore, new derivatives derived from 1,2,4-triazolo[4,3-a]-quinoline have been designed and tested for their anticancer activity, with some showing promising results against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Tubulin Polymerization Inhibitors and Vascular Disrupting Agents
Research into triazoloquinazolinone-based compounds has revealed their potential as tubulin polymerization inhibitors and vascular disrupting agents. These studies have identified compounds with potent anticancer activity in various cancer cell lines and have elucidated the impact on cell shape changes, migration, and tube formation in endothelial cells, indicating their vasculature damaging activity (Driowya et al., 2016).
Herbicidal Activity
Investigations into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have shown excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This research underscores the potential of these compounds in agricultural applications, providing a new approach to weed management (Moran, 2003).
H1-Antihistaminic Agents
Further studies have identified novel triazoloquinazolin-5-ones as a new class of H1-antihistaminic agents. These compounds have shown significant in vivo activity against histamine-induced bronchospasm in guinea pigs, with some compounds demonstrating potency comparable to that of established antihistamines but with reduced sedation effects (Alagarsamy et al., 2008).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c1-15-8-13-19(14-16(15)2)33(30,31)24-23-26-22(25-17-9-11-18(32-3)12-10-17)20-6-4-5-7-21(20)29(23)28-27-24/h4-14H,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGWMKJEIJRBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethylphenyl)sulfonyl-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

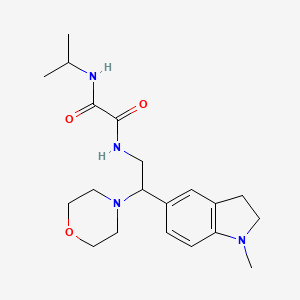
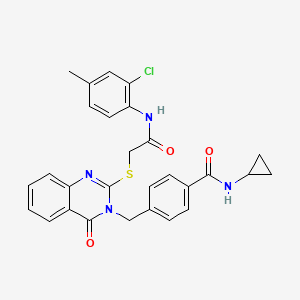
![3,3,3-trifluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B2914199.png)
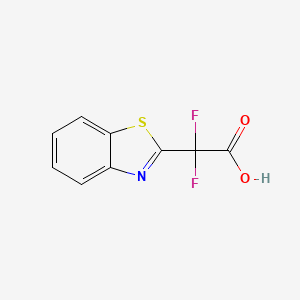
![2-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2914202.png)
![2-Aminobenzo[d]oxazole-4-carboxylic acid](/img/structure/B2914203.png)
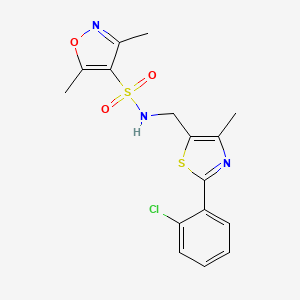
![(1R,5R)-1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2914205.png)
![N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B2914206.png)
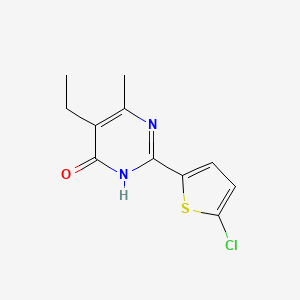
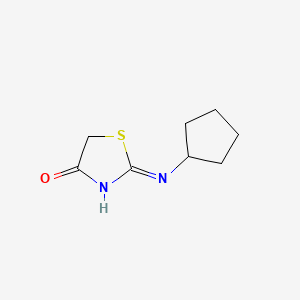
![N-(3-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2914215.png)
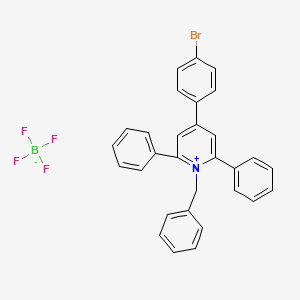
pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2914217.png)